molecular formula C25H22N2O4 B5506660 2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No. B5506660
M. Wt: 414.5 g/mol
InChI Key: UCNPITHKDGLOBD-VULFUBBASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indeno[6,7,1-def]isoquinoline ring system, which is a polycyclic aromatic system. The methoxy and propoxy groups would be attached to the benzylidene portion of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the ether groups could undergo reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine, carbonyl, and ether groups would likely make the compound somewhat polar and could influence its solubility in different solvents .

Scientific Research Applications

Cyclization Reactions and Structural Synthesis

Isoquinoline derivatives are synthesized through complex cyclization reactions, serving as a cornerstone for the development of novel compounds with potential applications in material science, photodynamic therapy, and as intermediates in organic synthesis. For instance, Ando et al. (1974) confirmed the structure of a derivative through synthesis, highlighting the importance of such compounds in understanding chemical reactions and developing new materials (Ando, Tokoroyama, & Kubota, 1974). These reactions underscore the versatility of isoquinoline derivatives in synthesizing novel compounds with specific properties and functions.

Novel Derivative Synthesis

Mahmoud et al. (2008) focused on synthesizing novel isoquinoline-1,3-dione derivatives, showcasing the potential of these compounds in creating new chemical entities that could serve as precursors for further chemical transformations or as novel materials with unique properties (Mahmoud, El-Shahawi, & Farahat, 2008). This research indicates the ongoing interest in expanding the chemical repertoire of isoquinoline derivatives for various scientific and industrial applications.

Chemical Reactivity and Transformation

The study of isoquinoline derivatives extends into exploring their reactivity and potential transformations, providing insights into their application in synthesizing complex molecular structures. For example, research by Wang et al. (2020) on cyclopropane-fused tetrahydroquinolines through annulation reactions reveals the synthetic versatility of isoquinoline derivatives, hinting at their utility in developing pharmaceuticals, agrochemicals, and advanced materials (Wang, Shen, Xie, You, Zhao, & Yuan, 2020).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity under different conditions, and developing methods for its synthesis .

properties

IUPAC Name

6-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-3-12-31-20-11-4-15(13-21(20)30-2)14-26-27-24(28)18-9-7-16-5-6-17-8-10-19(25(27)29)23(18)22(16)17/h4,7-11,13-14H,3,5-6,12H2,1-2H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNPITHKDGLOBD-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NN2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-(3-methoxy-4-propoxyphenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

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